1-Cyclohexylbutane-1,3-dione 1-Cyclohexylbutane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 15972-15-3
VCID: VC7950474
InChI: InChI=1S/C10H16O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h9H,2-7H2,1H3
SMILES: CC(=O)CC(=O)C1CCCCC1
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

1-Cyclohexylbutane-1,3-dione

CAS No.: 15972-15-3

Cat. No.: VC7950474

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexylbutane-1,3-dione - 15972-15-3

Specification

CAS No. 15972-15-3
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name 1-cyclohexylbutane-1,3-dione
Standard InChI InChI=1S/C10H16O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h9H,2-7H2,1H3
Standard InChI Key GUHGBXKQVBLQGP-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)C1CCCCC1
Canonical SMILES CC(=O)CC(=O)C1CCCCC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Cyclohexylbutane-1,3-dione features a bicyclic framework with two ketone groups positioned at the 1- and 3-positions of a butane chain, substituted by a cyclohexyl moiety at the 1-position. The planar β-diketone system facilitates enolization, a key reactivity trait, under acidic or basic conditions . The compound’s InChIKey (GUHGBXKQVBLQGP-UHFFFAOYSA-N) and SMILES notation (CC(=O)CC(=O)C1CCCCC1) further clarify its stereoelectronic configuration .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₂
Molecular Weight168.23 g/mol
Boiling Point103–105°C (25 mmHg)
LogP2.11
Polar Surface Area34.14 Ų

Synthesis and Reaction Mechanisms

Synthetic Routes

While direct synthesis protocols for 1-cyclohexylbutane-1,3-dione are sparsely documented, analogous compounds like 2-chloro-1-cyclohexylbutane-1,3-dione are synthesized via multi-step organic reactions involving:

  • Enolate Formation: Reaction of 1,3-cyclohexanedione with bases (e.g., K₂CO₃) to generate nucleophilic enolates .

  • Acylation: Treatment with acid chlorides (e.g., cyclopropanecarbonyl chloride) to form enol esters .

  • Rearrangement: Use of catalysts like dimethylaminopyridine (DMAP) to promote triketone formation .

For example, Sharma and Goswami-Giri (2015) demonstrated that DMAP efficiently replaces hazardous cyanide reagents in rearranging enol esters to triketones, achieving yields >60% .

Reaction Dynamics

The compound’s β-diketone moiety enables nucleophilic attacks at the α-carbon, facilitating reactions such as:

  • Alkylation: Formation of C–C bonds with alkyl halides.

  • Condensation: Synthesis of heterocycles (e.g., pyrazoles) via cyclocondensation with hydrazines .

Industrial and Research Applications

Organic Synthesis

1-Cyclohexylbutane-1,3-dione serves as a precursor for:

  • Heterocycle Synthesis: Production of pyrazoles and furans via cyclocondensation .

  • Ligand Design: Chelation of metal ions in catalytic systems due to its β-diketone functionality .

Material Science

The compound’s enolizable protons enable its use in polymer cross-linking and coordination polymers, enhancing thermal stability in materials .

Challenges and Future Directions

Despite its promise, several limitations hinder the compound’s broad adoption:

  • Synthetic Complexity: Multi-step routes and low yields (e.g., 60% for allylation reactions) .

  • Pharmacokinetic Gaps: Limited data on bioavailability, toxicity, and metabolic stability .

  • Scalability: Industrial-scale production requires optimization of catalysts (e.g., reducing DMAP loading) .

Future research should prioritize:

  • QSAR-Guided Design: Leveraging machine learning models to predict bioactivity and optimize substituents .

  • Green Chemistry: Developing solvent-free or aqueous-phase syntheses to enhance sustainability .

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